Doxylamine N-Oxide Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H24Cl2N2O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H22N2O2.2ClH/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20;;/h4-12H,13-14H2,1-3H3;2*1H |
InChI Key |
MLQXMTNRNQFUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-].Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Synthetic Pathways for Doxylamine (B195884) N-Oxide
Doxylamine N-Oxide, in its common form, refers to the oxidation product at the tertiary aliphatic amine, also known as Doxylamine Aliphatic N-Oxide. o2hdiscovery.cosimsonpharma.com The synthesis of this specific N-oxide requires controlled oxidation of the doxylamine base.
N-Oxidation Strategies and Reaction Optimization
The conversion of doxylamine to its N-oxide is primarily achieved through direct oxidation of the tertiary amine functional group. Several strategies have been established for this transformation, with the choice of oxidant and reaction conditions being critical for success.
Commonly employed N-oxidation methods include:
Peroxyacid Method : This is a favored approach for its efficiency and selectivity. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peroxyacid for the N-oxidation of amines. organic-chemistry.org The reaction involves treating doxylamine with m-CPBA in a suitable solvent. The peroxyacid delivers an oxygen atom directly to the nitrogen of the tertiary amine. organic-chemistry.org
Hydrogen Peroxide Method : Doxylamine can also be oxidized using hydrogen peroxide, often in the presence of a base. This reaction is thought to proceed via an N-hydroxy intermediate, which is then deprotonated to form the final N-oxide product. Variations of this method may use catalysts or activators, such as carbon dioxide, to form more potent oxidizing species like peroxymonocarbonate in situ, which can accelerate the oxidation of tertiary amines. nih.gov
Optimization of these reactions involves several key parameters. Due to the lipophilic nature of doxylamine, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often necessary to ensure efficient oxidation. Temperature control is also crucial to prevent over-oxidation and minimize the formation of degradation products.
Regioselectivity and Stereochemical Control in N-Oxidation
A significant challenge in the synthesis of Doxylamine N-Oxide is achieving regioselectivity. The doxylamine molecule possesses two nitrogen atoms susceptible to oxidation: the tertiary aliphatic dimethylamino group and the nitrogen atom in the pyridine (B92270) ring. nih.gov
Regioselectivity : Oxidation at the tertiary aliphatic amine to form Doxylamine Aliphatic N-Oxide (CAS No: 97143-65-2) is the intended transformation for the primary metabolite. o2hdiscovery.co However, oxidation of the pyridine nitrogen can also occur, leading to the formation of a regioisomeric impurity known as Doxylamine Pyridinyl-N-oxide (CAS No: 99430-77-0). molsyns.comveeprho.com The oxidation of the tertiary amine is generally non-trivial and often competes with these side reactions. The choice of oxidizing agent and reaction conditions can influence the ratio of these two products. Aliphatic tertiary amines are typically more nucleophilic and thus more readily oxidized than the nitrogen in an aromatic pyridine ring, which often favors the formation of the aliphatic N-oxide.
Stereochemical Control : Doxylamine is a chiral molecule, with a stereocenter at the carbon atom bonded to the phenyl group, pyridyl group, and the ethoxy side chain. indexcopernicus.comsimsonpharma.com The N-oxidation reaction itself does not typically affect this existing stereocenter. However, the formation of the N-oxide introduces a new chiral center if the nitrogen atom's substituents are different, though in the case of the dimethylamino group, the two methyl groups prevent this. The preservation of the original stereochemistry of the doxylamine starting material is assumed, but detailed studies on the stereochemical control during the N-oxidation of doxylamine are not extensively documented in the provided sources.
Challenges in Byproduct Formation and Management During Synthesis
The synthesis of Doxylamine N-Oxide is frequently complicated by the formation of byproducts, which necessitates robust purification methods.
Key challenges include:
Byproduct Formation : During oxidation with m-CPBA, the primary byproduct is the reduced form of the oxidant, m-chlorobenzoic acid, which must be separated from the desired N-oxide. masterorganicchemistry.com Other potential side reactions in amine oxidations can lead to a mixture of undesired products, such as oximes, nitriles, or aldehydes, particularly if reaction conditions are not carefully controlled. acs.org Over-oxidation can also lead to the formation of the Di-N-Oxide derivative (see section 2.2.1).
Metabolite-Related Impurities : Demethylated byproducts, such as N-Desmethyldoxylamine and N,N-Didesmethyldoxylamine, which are known metabolites of doxylamine, can also be present as process-related impurities if the starting material is not pure or if certain reaction conditions promote demethylation. nih.gov
Purification : Due to the presence of these byproducts and unreacted starting material, post-reaction isolation and purification are critical. Common techniques include column chromatography and crystallization to achieve the required purity of the final Doxylamine N-Oxide Dihydrochloride (B599025) salt.
Synthesis of Related Doxylamine N-Oxide Derivatives
Preparation of Di-N-Oxide Analogues
Doxylamine Di-N-Oxide is a derivative where both the aliphatic and the pyridine nitrogen atoms have been oxidized. o2hdiscovery.co
The synthesis of this analogue would logically involve more strenuous oxidation conditions compared to the preparation of the mono-N-oxide. This could be achieved by:
Using a larger excess of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide).
Employing longer reaction times or higher temperatures.
The challenge in this synthesis is to drive the reaction to completion without causing significant degradation of the molecule. Stepwise oxidation, potentially involving isolation of the mono-oxide followed by a second oxidation step, could also be a viable, albeit more complex, pathway.
Synthesis of Other N-Oxide Related Impurities and Metabolites
The synthesis of other key related compounds, including the pyridinyl N-oxide regioisomer and demethylated metabolites, is essential for analytical purposes.
Doxylamine Pyridinyl-N-oxide : The synthesis of this specific regioisomer (where the pyridine nitrogen is oxidized) would require a strategy that favors oxidation at this site over the more nucleophilic aliphatic amine. molsyns.comcymitquimica.com This could potentially be achieved by temporarily protecting the aliphatic amino group before performing the N-oxidation, followed by a deprotection step. The direct selective oxidation remains a significant synthetic challenge.
N-Desmethyldoxylamine and N,N-Didesmethyldoxylamine : These are not N-oxide derivatives but are key metabolites and potential process impurities in doxylamine synthesis. N-Desmethyldoxylamine can be synthesized via the controlled demethylation of doxylamine using specific demethylating agents. N,N-Didesmethyldoxylamine would be formed through a subsequent demethylation step under similar or more forcing conditions.
Purification and Isolation Techniques in Synthesis
The purification and isolation of Doxylamine N-Oxide Dihydrochloride from a crude reaction mixture is a critical step to ensure the final product's purity and stability. The inherent polarity of the N-oxide functional group dictates the selection of appropriate purification strategies. Generally, post-reaction isolation requires methods such as crystallization and chromatography to effectively remove byproducts, unreacted starting materials, and other impurities. Current time information in Bangalore, IN.
Crystallization
Recrystallization is a common and effective method for purifying solid compounds like this compound. The selection of an appropriate solvent system is paramount for successful crystallization. For Doxylamine N-Oxide, a combination of ethanol (B145695) and water has been reported as a suitable solvent system for recrystallization. Current time information in Bangalore, IN. The principle of this technique relies on the differential solubility of the compound of interest and impurities in the chosen solvent at varying temperatures. The crude product is dissolved in a minimum amount of the hot solvent mixture, and as the solution cools, the purified this compound precipitates out, leaving the more soluble impurities behind in the mother liquor.
In a related process for the synthesis of the parent compound, doxylamine succinate (B1194679), crystallization is achieved by dissolving the free base and succinic acid in hot acetone. researchgate.net Upon cooling to room temperature and stirring, the desired salt precipitates. researchgate.net While this pertains to the succinate salt, it highlights the general principle of using a suitable organic solvent to induce crystallization.
Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds, and it is particularly useful for separating polar compounds like amine N-oxides. researchgate.net The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation.
For the purification of N-oxides, which are highly polar, silica (B1680970) gel is a commonly used stationary phase. researchgate.net Due to the strong interaction of polar compounds with the silica gel, a polar eluent system is typically required. A common approach is to use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For instance, a gradient of methanol (B129727) in chloroform (B151607) or dichloromethane (B109758) is often employed for the purification of N-oxides. Current time information in Bangalore, IN. It has been noted that for some N-oxides, elution may only begin when the mobile phase contains a certain percentage of the more polar solvent, such as 5% methanol in dichloromethane. researchgate.net
For highly polar compounds, a technique known as Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This can be an alternative to normal-phase chromatography for the purification of very polar compounds like N-oxides. researchgate.net
When using silica gel with highly polar solvents like methanol, it is important to note that a mobile phase that is too basic can cause the silica to dissolve. Therefore, if a basic modifier is needed, its concentration should be carefully controlled. researchgate.net
Extraction and Work-up Procedures
Before the final purification by crystallization or chromatography, a series of extraction and washing steps, often referred to as the work-up, are typically performed to remove the bulk of impurities. A general procedure for a related doxylamine derivative involves several steps. indexcopernicus.com After the reaction is complete, the mixture might be washed with water and a saturated salt solution (brine) to remove water-soluble impurities. google.com
Subsequent acid-base extraction is a powerful technique to separate the desired amine N-oxide from non-basic impurities. The pH of the aqueous layer can be adjusted to be acidic (e.g., pH 2 ± 0.5) with an acid like hydrochloric acid. indexcopernicus.com This protonates the amine oxide, making it more water-soluble and allowing for the removal of non-basic organic impurities by extraction with an organic solvent. Afterward, the pH of the aqueous layer can be made basic (e.g., pH > 12) with a base like sodium hydroxide (B78521). indexcopernicus.com This deprotonates the compound, making it less water-soluble and allowing for its extraction into an organic solvent like dichloromethane. indexcopernicus.com The combined organic layers are then dried over a drying agent such as anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can then be further purified by crystallization or chromatography. indexcopernicus.com
Purification Parameters for Doxylamine Derivatives
The following table summarizes various purification parameters and techniques reported for doxylamine and its related compounds, which can serve as a reference for the purification of this compound.
| Compound/Intermediate | Purification Method | Stationary Phase | Mobile Phase/Solvent System | Key Parameters | Reference |
| Doxylamine N-Oxide | Recrystallization | - | Ethanol/Water | - | Current time information in Bangalore, IN. |
| Doxylamine N-Oxide | Column Chromatography | Silica Gel | Methanol/Chloroform (gradient) | - | Current time information in Bangalore, IN. |
| Doxylamine Succinate | Crystallization | - | Acetone | Reflux until dissolved, then cool to room temperature | researchgate.net |
| Doxylamine Impurity Intermediate | Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate (B1210297) | Volume ratio of 6:1 or 10:1 | google.com |
| Doxylamine Impurity G | Extraction & Filtration | - | Dichloromethane, Methyl Tertiary Ether | pH adjustment, solvent extraction | indexcopernicus.com |
Preclinical Biotransformation and Metabolic Investigations
Elucidation of N-Oxidation Pathways in Preclinical Models
N-oxidation is a significant metabolic pathway for many xenobiotics containing a tertiary amine functional group, including doxylamine (B195884). This process involves the addition of an oxygen atom to the nitrogen atom, a reaction that can significantly alter the pharmacological and toxicological properties of the parent compound.
The liver is the primary site of drug metabolism, and hepatic enzymes play a critical role in the biotransformation of doxylamine. The cytochrome P450 (CYP450) superfamily of enzymes, located mainly in the endoplasmic reticulum of liver cells, is instrumental in the oxidative metabolism of a vast array of compounds. youtube.com Studies have indicated that doxylamine undergoes N-oxidation mediated by these hepatic enzymes to form its N-oxide derivative. While the specific CYP450 isozymes responsible for doxylamine's N-oxidation are not definitively identified in the provided context, it is a well-established principle that CYP450 enzymes catalyze such reactions. nih.govresearchgate.net The process generally involves the transfer of an oxygen atom from molecular oxygen to the nitrogen atom of the doxylamine molecule, a reaction facilitated by the heme-containing CYP450 enzyme. youtube.com This metabolic step is a key part of the body's mechanism to convert lipid-soluble drugs into more water-soluble compounds that can be more easily excreted.
To investigate the metabolic pathways of doxylamine in a controlled environment, in vitro studies using isolated rat hepatocytes have been employed. nih.govnih.gov Hepatocytes, as the primary cells of the liver, contain the full complement of drug-metabolizing enzymes and provide a reliable model for studying hepatic metabolism. cambridge.orgmdpi.com When [14C]-labeled doxylamine succinate (B1194679) was incubated with isolated rat hepatocytes, several metabolites were generated that mirrored those found in in vivo studies. nih.gov Among the identified non-conjugated metabolites was doxylamine N-oxide, confirming that N-oxidation is a significant metabolic route in this preclinical model. nih.gov These in vitro systems are invaluable for confirming the liver's role in doxylamine metabolism and for identifying the specific metabolites formed without the complexities of a whole-animal model. nih.govcambridge.org
Characterization of Preclinical Metabolite Profiles
A comprehensive understanding of a drug's biotransformation requires the identification and characterization of its various metabolites. Preclinical studies in animal models, such as the Fischer 344 rat, have been instrumental in delineating the metabolite profile of doxylamine.
Following the oral administration of [14C]-doxylamine succinate to Fischer 344 rats, analysis of urine and feces led to the identification of several non-conjugated metabolites. nih.gov These are metabolites that have not undergone a subsequent conjugation reaction. The primary non-conjugated metabolites identified include doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine. nih.gov The formation of desmethyl- and didesmethyldoxylamine occurs through successive removal of methyl groups from the tertiary amine, a process known as N-demethylation. nih.gov Ring-hydroxylated products of doxylamine and desmethyldoxylamine have also been isolated, indicating that hydroxylation is another key metabolic pathway. nih.gov
The following table summarizes the key non-conjugated metabolites of doxylamine identified in preclinical studies.
| Metabolite Name | Metabolic Pathway | Preclinical Model | Reference |
| Doxylamine N-Oxide | N-Oxidation | Fischer 344 Rat, Isolated Rat Hepatocytes | nih.gov |
| Desmethyldoxylamine | N-Demethylation | Fischer 344 Rat, Isolated Rat Hepatocytes | nih.gov |
| Didesmethyldoxylamine | N-Demethylation | Fischer 344 Rat, Isolated Rat Hepatocytes | nih.gov |
| Ring-hydroxylated doxylamine | Ring Hydroxylation | Fischer 344 Rat | nih.gov |
| Ring-hydroxylated desmethyldoxylamine | Ring Hydroxylation | Fischer 344 Rat | nih.gov |
In addition to non-conjugated metabolites, doxylamine and its primary metabolites can undergo phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. The most common conjugation reaction is glucuronidation, where glucuronic acid is attached to the metabolite. Studies in Fischer 344 rats have identified several conjugated metabolites of doxylamine. researchgate.net The primary conjugated metabolites are doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. researchgate.netnih.gov These O-glucuronides are formed by the attachment of glucuronic acid to a hydroxyl group on the parent molecule or its demethylated metabolites. researchgate.netnih.gov The identification of these conjugated metabolites was achieved using advanced analytical techniques such as thermospray mass spectrometry. researchgate.netnih.gov
The table below details the conjugated metabolites of doxylamine identified in preclinical models.
| Metabolite Name | Metabolic Pathway | Preclinical Model | Reference |
| Doxylamine O-glucuronide | Glucuronidation | Fischer 344 Rat | researchgate.netnih.gov |
| N-desmethyl-doxylamine O-glucuronide | N-Demethylation, Glucuronidation | Fischer 344 Rat | researchgate.netnih.gov |
| N,N-didesmethyldoxylamine O-glucuronide | N-Demethylation, Glucuronidation | Fischer 344 Rat | researchgate.netnih.gov |
Preclinical Comparative Biotransformation Studies
The metabolism of drugs can vary significantly between different species, which is a critical consideration when selecting animal models for nonclinical toxicology studies. bioivt.com Comparative biotransformation studies of doxylamine have been conducted in various preclinical species to understand these differences. For instance, studies in the rhesus monkey have also shown the formation of desmethyl- and didesmethyldoxylamine. researchgate.net However, the metabolic pathways can differ in prominence between species. For example, in humans, doxylamine is primarily excreted as the unchanged drug and several N-demethylated products. nih.govresearchgate.net In contrast, studies in the male Wistar rat and squirrel monkeys have indicated that doxylamine can be eliminated as N-demethylated, ring-hydroxylated, and O-glucuronide metabolites. researchgate.net These species-dependent variations in metabolism highlight the importance of conducting comparative studies to select the most appropriate animal model for predicting human metabolic profiles and potential toxicity. bioivt.com
Advanced Analytical Methodologies for Characterization and Quantification
Development and Validation of Chromatographic Methods
Chromatographic techniques are fundamental to the separation and quantification of Doxylamine (B195884) N-Oxide Dihydrochloride (B599025) from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and performing assays of Doxylamine N-Oxide Dihydrochloride. impactfactor.orgijprajournal.com These methods are developed to be stability-indicating, meaning they can effectively separate the main compound from any degradation products or process-related impurities. impactfactor.org
A typical HPLC method for purity and assay determination involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). japsonline.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, 254 nm. nih.gov The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, and precision. nih.gov For instance, a method might be validated over a concentration range of 0.500 to 200 ng/mL, demonstrating low relative standard deviation (%CV) for inter-batch precision and acceptable accuracy deviation (%RE). nih.gov The goal is to achieve robust separation with enhanced system suitability parameters and appropriate retention times. japsonline.com
Below is a table summarizing typical parameters for an HPLC method for this compound analysis:
| Parameter | Typical Value/Condition | Source |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | japsonline.com |
| Mobile Phase | Acetonitrile and 0.01 M ammonium (B1175870) acetate (B1210297) buffer (e.g., 65:35 v/v) | japsonline.com |
| Flow Rate | 1.0 mL/min | japsonline.com |
| Detection | UV at 254 nm | nih.gov |
| Injection Volume | 20 µL | japsonline.com |
| Temperature | Ambient | japsonline.com |
Preparative Chromatography for Impurity and Metabolite Isolation
While analytical HPLC is used for quantification, preparative chromatography is employed for the isolation and purification of impurities and metabolites of this compound. This technique utilizes larger columns and higher flow rates to separate and collect sufficient quantities of these minor components for subsequent structural elucidation by other analytical methods. ijprajournal.com The isolated compounds can then be used as reference standards for the validation of analytical methods. synzeal.com The process often involves collecting fractions as they elute from the chromatograph and then concentrating them to obtain the purified substance.
Application of Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is a powerful tool for the structural confirmation of this compound and the identification of its impurities and metabolites due to its high sensitivity and specificity. ijprajournal.com
LC-MS/MS for Impurity Profiling and Metabolite Identification
The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly effective technique for impurity profiling and metabolite identification. nih.govijprajournal.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and analysis. This technique allows for the determination of the molecular weight of the parent compound and its fragments, providing crucial information for structural elucidation. ijprajournal.com
For this compound, LC-MS/MS methods can be developed to monitor specific mass transitions. For example, a method might monitor the transition from the protonated molecule [M+H]+ to specific product ions. nih.gov This is particularly useful in identifying metabolites formed through pathways such as N-demethylation or ring hydroxylation. nih.gov The use of stable isotope-labeled internal standards, such as doxylamine-d5, is often incorporated to ensure accurate quantification in complex biological matrices like plasma. nih.gov
Key aspects of LC-MS/MS method development for N-oxide metabolites include maintaining neutral or near-neutral pH conditions and using soft ionization techniques like electrospray ionization (ESI) to prevent in-source conversion of the N-oxide back to the parent drug. researchgate.net
Advanced Mass Spectrometry Techniques
Beyond standard LC-MS/MS, other advanced mass spectrometry techniques have been utilized in the study of doxylamine and its metabolites. For example, thermospray mass spectrometry (TSP/MS) has been used for the analysis of synthetic standards and biologically derived metabolites of doxylamine, including Doxylamine N-Oxide. nih.govresearchgate.net This technique provides [M+H]+ ions for the metabolites, and subsequent tandem mass spectrometry (TSP/MS/MS) yields characteristic fragment ions that aid in their identification. nih.gov Chemical ionization (CI) mass spectrometry, using reagent gases like methane (B114726) or ammonia, has also been employed to characterize doxylamine and its metabolites, with different reagent gases producing distinct major fragment ions. researchgate.netconsensus.app
Spectroscopic Characterization Techniques
In addition to chromatography and mass spectrometry, various spectroscopic techniques are essential for the complete characterization of this compound. These methods provide complementary information about the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used for the definitive structural confirmation of this compound. pharmaffiliates.com For instance, ¹H NMR can confirm the formation of the N-oxide by showing a deshielding effect on the methyl protons.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, confirming its identity. pharmaffiliates.com
Elemental Analysis (CHN): This technique determines the elemental composition of the compound, which is used to verify its empirical formula. klivon.com
Other Techniques: Depending on the physical state and properties of the compound, other techniques such as X-ray diffraction, differential scanning calorimetry (DSC) for melting point determination, and Karl Fischer titration or thermogravimetric analysis (TGA) to determine water content may also be employed. klivon.com
A comprehensive certificate of analysis for a this compound reference standard would typically include data from a combination of these techniques to ensure its identity, purity, and quality. klivon.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. The formation of the N-oxide bond significantly influences the electronic environment of the neighboring nuclei, leading to characteristic shifts in the NMR spectrum compared to the parent Doxylamine molecule.
In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the N-oxide group experience a notable downfield shift due to the deshielding effect of the oxygen atom. Specifically, the N-methyl protons are expected to resonate at a lower field (higher ppm value) compared to their counterparts in Doxylamine. Similarly, the protons of the ethylene (B1197577) group in the ethoxy chain are also affected.
In ¹³C NMR spectroscopy, the introduction of the N-oxide functionality results in a downfield shift for the carbon atoms directly bonded to the nitrogen atom (α-carbons) and an upfield shift for the carbons at the β-position. This alternating shielding and deshielding pattern is a characteristic feature of N-oxide formation. While specific experimental data for this compound is not widely published, a representative table of expected chemical shifts can be compiled based on the analysis of similar pyridine (B92270) N-oxide derivatives. rsc.orgcore.ac.ukcdnsciencepub.comacs.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 150 |
| Phenyl Ring Protons | 7.2 - 7.6 | 125 - 145 |
| -O-CH₂- | 3.8 - 4.2 | 65 - 75 |
| -CH₂-N⁺- | 3.5 - 3.9 | 55 - 65 |
| -N⁺(CH₃)₂- | 3.2 - 3.6 | 45 - 55 |
| -C(Ar)₂-CH₃ | 1.8 - 2.2 | 20 - 30 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The most characteristic vibrational band for this compound is the N⁺-O⁻ stretching vibration. This band typically appears in the region of 1300-1200 cm⁻¹. acs.org The presence of this strong absorption band provides clear evidence of the N-oxide functionality.
Other important absorption bands include those corresponding to the aromatic C-H stretching vibrations (around 3100-3000 cm⁻¹), aliphatic C-H stretching vibrations (around 3000-2850 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching vibrations of the ether linkage (around 1150-1050 cm⁻¹). The broad absorption band often observed in the region of 3400-2400 cm⁻¹ can be attributed to the O-H stretching of the hydrochloride salt and any associated water molecules.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (HCl) | 3400 - 2400 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
| N⁺-O⁻ Stretch | 1300 - 1200 |
| C-O Stretch (Ether) | 1150 - 1050 |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.
UV-Visible Spectrophotometry for Quantitative Analysis
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of this compound in bulk and pharmaceutical formulations. The aromatic rings (phenyl and pyridine) in the molecule act as chromophores, responsible for the absorption of UV radiation.
Studies on the closely related Doxylamine Succinate (B1194679) have shown a maximum absorbance (λmax) at approximately 260 nm. ajchem-a.com This wavelength can be effectively used for the quantitative determination of this compound. The method typically involves the preparation of a standard curve by measuring the absorbance of a series of solutions of known concentrations. The concentration of the analyte in a sample solution can then be determined by interpolating its absorbance on the calibration curve. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and range. researchgate.netijlpr.comnih.gov
Table 3: Typical Parameters for UV-Visible Spectrophotometric Quantification
| Parameter | Typical Value/Range |
| Wavelength of Maximum Absorbance (λmax) | ~260 nm |
| Linearity Range | 5 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: These values are based on studies of Doxylamine Succinate and may vary for this compound.
Impurity Profiling and Related Substances Analysis
Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug product. For this compound, which is itself an impurity of Doxylamine, it is important to identify and quantify any further related substances that may be present. These can arise from the synthesis process or degradation.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is the most widely used technique for the separation and quantification of Doxylamine and its related substances. helixchrom.comimpactfactor.orggoogle.comnih.gov A suitable HPLC method should be able to separate this compound from the parent drug and other potential impurities.
Some of the potential related substances that could be associated with this compound include:
Doxylamine: The parent drug from which the N-oxide is formed.
Doxylamine Di-N-Oxide: A product of further oxidation. nih.gov
Desmethyl Doxylamine: A metabolite of Doxylamine. nih.gov
2-Benzoylpyridine: A potential starting material or degradation product. nih.gov
Table 4: Common Related Substances of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Doxylamine | C₁₇H₂₂N₂O | 270.37 |
| Doxylamine Di-N-Oxide | C₁₇H₂₂N₂O₃ | 302.37 |
| Desmethyl Doxylamine | C₁₆H₂₀N₂O | 256.34 |
| 2-Benzoylpyridine | C₁₂H₉NO | 183.21 |
Chemometric Approaches for Complex Mixture Analysis
Chemometric methods are powerful statistical and mathematical tools that can be applied to analytical data to extract meaningful information, especially in the case of complex mixtures where spectral or chromatographic overlap is a challenge. nih.govnih.govresearchgate.netmdpi.comresearchgate.net For the analysis of this compound, particularly in the presence of its parent drug and other impurities, chemometric techniques can be highly beneficial.
Methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to UV-Vis or FTIR spectral data to resolve mixtures and quantify individual components without the need for complete separation. nih.gov These methods build a mathematical model based on the spectral data of known standards and then use this model to predict the concentrations of the components in an unknown sample.
The application of chemometrics to forced degradation studies of pharmaceuticals is a growing area of interest. nih.govresearchgate.net By analyzing the spectral data collected over time during a degradation study, chemometric models can help to identify the number of evolving species, their spectral profiles, and their concentration profiles, thus providing valuable insights into the degradation pathways of this compound.
Table 5: Application of Chemometric Methods in Pharmaceutical Analysis
| Chemometric Method | Application in Analysis of this compound |
| Principal Component Analysis (PCA) | Exploratory data analysis, identification of patterns and outliers in spectral data of mixtures. |
| Partial Least Squares (PLS) Regression | Quantitative determination of this compound in the presence of other spectrally overlapping compounds. |
| Multivariate Curve Resolution (MCR) | Resolution of complex mixtures into the pure component spectra and concentration profiles, elucidation of degradation pathways. |
Degradation Pathways and Stability Assessment
Forced Degradation Studies under Various Stress Conditions
Forced degradation studies, or stress testing, expose a compound to conditions more severe than standard storage to accelerate degradation. nih.gov This process helps to identify potential degradation products and understand the intrinsic stability of a molecule. For Doxylamine (B195884), these studies reveal the conditions under which Doxylamine N-Oxide is formed.
Hydrolysis is a common degradation pathway for pharmaceuticals. rjptonline.org Studies on Doxylamine Succinate (B1194679), the parent compound, show its susceptibility to degradation under hydrolytic conditions, particularly in alkaline (basic) environments. d-nb.inforesearchgate.net
When subjected to basic hydrolysis (e.g., using 2.0 M sodium hydroxide (B78521) at 70°C for 5 hours), Doxylamine undergoes significant degradation. d-nb.info A major degradation product formed under these alkaline conditions has been isolated and its structure studied using techniques like FT-IR. d-nb.inforesearchgate.net While Doxylamine also shows degradation under acidic stress (e.g., 0.1N HCl for 4 hours), it is generally more susceptible to basic conditions. rjptonline.orgrjptonline.org The N-oxide itself can be formed during acid-induced degradation of similar amine-containing compounds. nih.gov Some unconventional reactions, such as oxidation by ambient air, can also occur during hydrolytic studies, potentially leading to N-oxide formation. ijper.org
| Stress Condition | Reagent/Method | Observation on Parent Drug (Doxylamine) | Reference |
| Acid Hydrolysis | 0.1N - 1N HCl | Degradation observed | rjptonline.orgd-nb.infonih.gov |
| Base Hydrolysis | 0.1N - 2N NaOH | Significant degradation, formation of a major degradant | d-nb.inforesearchgate.netnih.gov |
| Neutral Hydrolysis | Water at elevated temperature | Less degradation compared to acidic or basic conditions | d-nb.infonih.gov |
Oxidative stress is a critical factor in the degradation of Doxylamine, leading directly to the formation of Doxylamine N-Oxide. The tertiary amine group in the Doxylamine structure is susceptible to oxidation. nih.gov
Studies have shown that treating Doxylamine with an oxidizing agent like hydrogen peroxide (H₂O₂) results in significant degradation and the formation of the N-oxide as a primary product. nih.govnih.govresearchgate.net For instance, in studies on similar compounds, N-oxide formation was a major degradation pathway under oxidative conditions (e.g., 3% H₂O₂ at 60°C). nih.gov The characterization of this "DOX DEG" (Doxylamine degradation product) has been confirmed using techniques like LC-MS. nih.gov This indicates that Doxylamine N-Oxide is a stable product of oxidative stress on the parent molecule.
Photostability testing exposes the drug substance to light to determine if it is prone to light-induced degradation. Functional groups such as N-oxides can sometimes introduce photosensitivity. nih.gov However, studies on Doxylamine Succinate suggest that it is relatively stable under photolytic stress conditions. rjptonline.orgrjptonline.org Similarly, other antihistamines like Pheniramine maleate (B1232345) have also shown stability against photolytic degradation. nih.gov This implies that the formation of Doxylamine N-Oxide via photolytic pathways is not a primary degradation route for the parent compound.
Thermal degradation studies are performed at elevated temperatures to assess the stability of the compound. nih.gov Doxylamine has been subjected to thermal stress in a dry air oven to evaluate its stability. d-nb.inforesearchgate.net While some degradation is observed, the compound is found to be more stable under thermal and photolytic conditions compared to hydrolytic and oxidative stress. nih.gov In some cases, thermal stress (e.g., 105°C for 24 hours) resulted in only slight degradation of the parent compound. nih.gov
Identification and Structural Elucidation of Degradation Products
The primary degradation product of interest from Doxylamine is its N-oxide form. nih.gov The identification and structural confirmation of degradation products are crucial steps in stability assessment. Advanced analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for characterizing degradation products. nih.gov These methods allow for the determination of the molecular weight and fragmentation patterns of the degradants. For Doxylamine, LC-MS has been used to characterize the oxidative degradation product, confirming the formation of the N-oxide. nih.govresearchgate.net In analogous studies on other drugs, degradation products identified as N-oxides were isolated and their structures were elucidated using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). nih.govnih.govresearchgate.net
Development and Validation of Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. d-nb.info It must also be able to separate the API from its degradation products. scholarsresearchlibrary.com Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for Doxylamine Succinate. d-nb.inforesearchgate.netscholarsresearchlibrary.com
These methods are specifically designed to resolve the peak of Doxylamine from the peaks of its degradation products, including Doxylamine N-Oxide. d-nb.info The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines and includes tests for specificity, linearity, accuracy, precision, and robustness. rjptonline.orgscholarsresearchlibrary.com The successful separation of the Doxylamine N-Oxide peak from the Doxylamine peak in a chromatogram is a key indicator of the method's specificity. d-nb.info
Table 1: Examples of Stability-Indicating HPLC Method Parameters for Doxylamine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Kromasil C18 (4.6 × 250 mm, 5-μm) | Purospher® STAR RP18 end-capped (250 x 4.6 mm, 5µ) |
| Mobile Phase | Phosphate buffer (pH 3.5) and Methanol (B129727) (45:55 v/v) | Acetonitrile (B52724) and Water (70:30 v/v), pH adjusted to 3.4 |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection (UV) | 262 nm | 250 nm |
| Linearity Range (Doxylamine) | 10–50 μg/ml | 20.84 - 62.51 μg/mL |
| Correlation Coefficient (R²) | 0.9998 | Not Specified |
| Limit of Detection (LOD) | 0.96 μg/ml | Not Specified |
| Limit of Quantitation (LOQ) | 3.28 μg/ml | Not Specified |
| Reference | d-nb.inforesearchgate.net | scholarsresearchlibrary.com |
These validated methods are crucial for routine quality control and for conducting long-term stability studies of pharmaceutical formulations containing Doxylamine, ensuring that any degradation to Doxylamine N-Oxide or other impurities can be accurately monitored over the product's shelf life. d-nb.inforesearchgate.net
Long-term and Accelerated Stability Protocols
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. To establish the stability profile of Doxylamine N-Oxide Dihydrochloride (B599025), comprehensive long-term and accelerated stability studies are conducted according to internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH). ich.orgbiotech-spain.comeuropa.eu These protocols are designed to evaluate how the quality of the substance varies over time under the influence of various environmental factors like temperature and humidity. ich.org
The primary goal of these stability studies is to determine a retest period for the drug substance and recommend appropriate storage conditions. This is achieved by assessing key stability-indicating parameters, including the appearance, assay (potency), and the formation of degradation products. biotech-spain.com The studies are performed on the drug substance packaged in a container closure system that simulates the proposed packaging for storage and distribution. europa.eu
Long-Term Stability Studies
Long-term stability testing is designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance under the intended storage conditions. biotech-spain.com These studies are performed to establish the retest period, which is the time frame during which the drug substance is expected to remain within its established specifications and, therefore, suitable for use in the manufacture of a drug product.
For a drug substance like Doxylamine N-Oxide Dihydrochloride, the storage conditions for long-term studies are selected based on the climatic zone where the resulting drug product will be marketed. biotech-spain.com The ICH guidelines define several climatic zones with corresponding long-term storage conditions. biotech-spain.com For instance, for Zone II (subtropical and Mediterranean), the condition is typically 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%. ich.org
The frequency of testing for long-term stability studies for a substance with a proposed retest period of at least 12 months is generally every three months for the first year, every six months for the second year, and annually thereafter. ich.orgeuropa.eu
Table 1: Illustrative Long-Term Stability Protocol for this compound
| Parameter | Testing Frequency | Storage Condition |
|---|---|---|
| Appearance | 0, 3, 6, 9, 12, 18, 24, 36 months | 25°C ± 2°C / 60% RH ± 5% RH |
| Assay | 0, 3, 6, 9, 12, 18, 24, 36 months | 25°C ± 2°C / 60% RH ± 5% RH |
| Degradation Products | 0, 3, 6, 9, 12, 18, 24, 36 months | 25°C ± 2°C / 60% RH ± 5% RH |
This table is for illustrative purposes only and represents a typical protocol. Actual study design may vary.
Accelerated Stability Studies
Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions. paho.org The data from these studies are used to predict the shelf life of the substance and to evaluate the effect of short-term excursions outside the label storage conditions that may occur during shipping or handling. europa.eu
For this compound, a typical accelerated storage condition would be 40°C ± 2°C with a relative humidity of 75% ± 5% RH for a duration of six months. europa.eu A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), are recommended for testing. ich.org
If a "significant change" occurs during the accelerated stability study, further testing at an intermediate storage condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted. ich.org A significant change is typically defined as a failure to meet the established specifications.
Table 2: Illustrative Accelerated Stability Data for this compound
| Time Point (Months) | Storage Condition | Assay (%) | Total Degradation Products (%) | Appearance |
|---|---|---|---|---|
| 0 | - | 100.1 | < 0.1 | White to off-white powder |
| 3 | 40°C/75% RH | 99.5 | 0.3 | White to off-white powder |
This table contains hypothetical data for illustrative purposes only. Actual results would be based on empirical testing.
The results from both long-term and accelerated stability studies are crucial for establishing the stability profile of this compound. This information is a key component of the data package submitted to regulatory authorities for the approval of the drug substance. europa.eu
Molecular and Cellular Mechanistic Investigations Non Mammalian and in Vitro
Molecular Target Interactions and Receptor Binding Studies
Doxylamine (B195884) N-Oxide is a metabolite of Doxylamine, a first-generation antihistamine. nih.gov The primary mechanism of action for Doxylamine is the competitive inhibition of histamine (B1213489) at H1 receptors. smpdb.camedchemexpress.comguidetomalariapharmacology.org As an antagonist or inverse agonist of the histamine H1 receptor, Doxylamine blocks the effects of histamine, which is responsible for its antihistamine properties. smpdb.camedchemexpress.com This action occurs as Doxylamine interferes with the agonist action of histamine at the H1 receptor, which can attenuate inflammatory processes. smpdb.ca
While Doxylamine N-Oxide is a known metabolite, specific receptor binding affinity studies detailing its direct interaction with histamine H1 receptors are not extensively documented in the available literature. However, the pharmacological activity of the parent compound provides the foundational context for its potential interactions. First-generation H1-antihistamines are known to cross the blood-brain barrier, contributing to their sedative effects. smpdb.ca
Table 1: Primary Molecular Target of Parent Compound Doxylamine
| Compound | Primary Target | Mechanism of Action |
|---|
Enzyme Modulation and Inhibition Studies
In vitro investigations have revealed that Doxylamine N-Oxide possesses inhibitory activity against specific bacterial enzymes, suggesting a potential antibacterial effect.
Research indicates that Doxylamine N-Oxide may inhibit bacterial proliferation by targeting the enzyme dihydropteroate synthase (DHPS). biosynth.com This enzyme is a critical component in the bacterial folate synthesis pathway. biosynth.com By binding to DHPS, Doxylamine N-Oxide interferes with the production of dihydropteroate, a precursor essential for folic acid synthesis in bacteria. biosynth.com This inhibition disrupts a vital metabolic pathway necessary for bacterial survival and replication.
Studies utilizing chemical ionization mass techniques have demonstrated that Doxylamine N-Oxide can bind to bacterial DNA gyrase and DNA topoisomerase I. biosynth.com These enzymes are essential for bacterial DNA replication, transcription, and repair. By interacting with these topoisomerases, the compound may interfere with the supercoiling and relaxation of DNA, processes that are crucial for the viability of bacterial cells.
Table 2: Investigated Enzyme Interactions of Doxylamine N-Oxide
| Enzyme Target | System | Observed Interaction |
|---|---|---|
| Dihydropteroate Synthase (DHPS) | Bacterial | Inhibition |
| DNA Gyrase | Bacterial | Binding |
Investigations into Cellular Pathway Perturbations
The enzymatic inhibition activities of Doxylamine N-Oxide lead to significant disruptions in essential bacterial cellular pathways.
The primary perturbation identified is the disruption of the bacterial folate synthesis pathway . biosynth.com Folate is crucial for bacteria to synthesize nucleic acids (DNA and RNA), and without it, cells cannot divide. biosynth.com The inhibition of dihydropteroate synthase by Doxylamine N-Oxide directly halts a key step in this pathway, leading to a bacteriostatic effect. biosynth.com
The binding to DNA gyrase and topoisomerase I suggests a secondary mechanism of cellular disruption. Interference with these enzymes would impede DNA synthesis and other critical functions related to DNA topology, further contributing to the compound's antibacterial potential.
Preclinical Enzyme Induction Studies (e.g., Hepatic Cytochrome P450 Enzymes)
Preclinical studies on the parent compound, Doxylamine, have provided insights into its potential for inducing hepatic cytochrome P450 (CYP450) enzymes. In studies conducted on B6C3F1 mice, dietary exposure to Doxylamine succinate (B1194679) resulted in a dose-dependent increase in liver microsomal cytochrome P450. nih.govsemanticscholar.org
The findings indicate that Doxylamine acts as a phenobarbital-type inducer of liver microsomal enzymes. nih.govsemanticscholar.org Specifically, the research demonstrated:
A significant induction of CYP2B enzymes, evidenced by a substantial increase in the O-dealkylation of 7-pentoxyresorufin (up to 38-fold) and the 16β-hydroxylation of testosterone (up to 6.9-fold). nih.govsemanticscholar.org
A modest induction of CYP3A and CYP2A enzymes. nih.govsemanticscholar.org
Table 3: Preclinical Cytochrome P450 Induction Profile of the Parent Compound, Doxylamine
| CYP450 Enzyme Family | Induction Observed in Mice |
|---|---|
| CYP2B | Marked Induction |
| CYP3A | Modest Induction |
| CYP2A | Modest Induction |
| CYP1A | No Apparent Induction |
| CYP2E | No Apparent Induction |
Environmental Fate and Ecological Role
Environmental Degradation and Transformation Studies
A review of available safety and material data sheets indicates a significant lack of information concerning the environmental degradation and transformation of Doxylamine (B195884) N-Oxide Dihydrochloride (B599025). cleanchemlab.com Key environmental parameters, including persistence and degradability, bioaccumulative potential, and mobility in soil, are consistently reported as "no data available." cleanchemlab.com
This absence of data prevents a detailed assessment of how the compound behaves in various environmental compartments, its potential for long-range transport, or the likelihood of its transformation into other potentially harmful substances. Standardized ecotoxicity data, which would quantify the adverse effects on environmental organisms, are also not publicly documented. cleanchemlab.com
Table 1: Status of Environmental Fate and Ecotoxicity Data for Doxylamine N-Oxide Dihydrochloride
| Environmental Parameter | Data Availability |
| Persistence and Degradability | No Data Available cleanchemlab.com |
| Bioaccumulative Potential | No Data Available cleanchemlab.com |
| Mobility in Soil | No Data Available cleanchemlab.com |
| Ecotoxicity | No Data Available cleanchemlab.com |
This table is based on a review of available Material Safety Data Sheets.
Role in Aquatic Ecosystems and Biogeochemical Cycles
Currently, there are no available scientific studies that investigate the specific role of this compound in aquatic ecosystems or its influence on biogeochemical cycles. Consequently, there is no information regarding its potential effects on processes such as the photosynthetic inorganic carbon acquisition in freshwater macrophytes. The impact of this compound on aquatic organisms, sediment chemistry, and nutrient cycling remains an un-researched area.
Computational Chemistry and in Silico Modeling
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. numberanalytics.comlongdom.org DFT has become a cornerstone in modern drug design, offering a balance of accuracy and computational efficiency for studying complex biological molecules. numberanalytics.com In the context of drug metabolism, DFT is instrumental in rationalizing and predicting the formation of metabolites by calculating reaction energies and identifying the most likely sites of metabolic attack. researchgate.netnih.gov
For Doxylamine (B195884) N-Oxide Dihydrochloride (B599025), DFT calculations can elucidate a range of fundamental properties. The N-oxidation of the parent doxylamine molecule, a reaction often mediated by Cytochrome P450 (CYP) enzymes, can be modeled to understand the energetic favorability of this metabolic pathway. nih.govmdpi.com DFT helps in analyzing how the introduction of the N-oxide functional group alters the electronic landscape of the molecule. The N-O bond is highly polar and can be described as a dative bond (N⁺–O⁻), which significantly influences the molecule's properties. nih.govresearchgate.net
Key molecular properties of Doxylamine N-Oxide Dihydrochloride that can be predicted and analyzed using DFT include:
Molecular Geometry and Conformation: Determining the most stable three-dimensional arrangement of the atoms.
Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding reactivity and intermolecular interactions. numberanalytics.com
Thermodynamic Properties: Predicting reaction enthalpies and activation energies for metabolic transformations. numberanalytics.com
Spectroscopic Properties: Estimating NMR chemical shifts and vibrational frequencies (IR), which can aid in the structural confirmation of the compound. numberanalytics.com
| Property | Description | Significance in Drug Metabolism & Chemistry |
|---|---|---|
| Ground-State Energy | The total electronic energy of the molecule in its most stable state. | Used to calculate reaction energies and determine the favorability of metabolic pathways like N-oxidation. mdpi.com |
| Electron Density Distribution | The spatial distribution of electrons around the nuclei. | Reveals the polarity of bonds (e.g., the N⁺–O⁻ bond) and identifies electron-rich/poor regions for potential interactions. longdom.org |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability. numberanalytics.com |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes regions for electrophilic and nucleophilic attack and predicts sites for hydrogen bonding. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on conformational changes and intermolecular interactions. mdpi.com
For this compound, MD simulations are crucial for understanding its flexibility and how it interacts with its environment, such as water molecules or the binding pocket of a biological receptor. mdpi.com The parent compound, doxylamine, belongs to the ethanolamine (B43304) class of antihistamines. hmdb.carxlist.com Conformational analysis of ethanolamine and its derivatives shows a strong preference for gauche conformations around the C-C bond, a feature influenced by intramolecular hydrogen bonding. nih.govresearchgate.net MD simulations can explore the conformational landscape of this compound to see how the bulky N-oxide group and protonation state affect these preferences.
Furthermore, MD simulations are used to study the stability of a ligand within a receptor's binding site. mdpi.com By simulating the compound within the histamine (B1213489) H1 receptor, for example, researchers can observe the key interactions (like hydrogen bonds and van der Waals forces), their stability over time, and how the ligand may induce conformational changes in the protein. mdpi.commdpi.com
| Area of Investigation | Specific Insights Gained | Relevance |
|---|---|---|
| Conformational Analysis | Identification of stable rotamers, energy barriers between conformations, and overall molecular flexibility. | Understanding the molecule's preferred shapes in solution, which influences its ability to bind to a receptor. researchgate.net |
| Solvation and Hydration | Analysis of the structure and dynamics of water molecules surrounding the compound. | The polar N-oxide group is a strong hydrogen bond acceptor, and understanding its hydration is key to its solubility and pharmacokinetic properties. nih.gov |
| Ligand-Receptor Interactions | Dynamic assessment of binding poses, stability of key interactions over time, and calculation of binding free energies. | Provides a more realistic model of the binding event than static docking, helping to explain binding affinity and selectivity. mdpi.comrsc.org |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to connect a molecule's chemical structure to its biological activity and physicochemical properties, respectively. These analyses are fundamental to medicinal chemistry for optimizing lead compounds. nih.gov
For the ethanolamine class of antihistamines, specific structural features are required for activity. nih.gov The general scaffold includes two aromatic rings (in this case, phenyl and pyridinyl) connected to a central carbon, an ether linkage, and a terminal tertiary amine. mdpi.com The N-oxidation of doxylamine to form Doxylamine N-Oxide represents a specific structural modification whose impact on properties and activity can be analyzed.
The introduction of the N-oxide group significantly alters the molecule's physicochemical properties (SPR). The N⁺–O⁻ bond is highly polar and a strong hydrogen bond acceptor, which dramatically increases the molecule's polarity and water solubility compared to the parent doxylamine. nih.govacs.org A major consequence of this increased polarity is a decreased ability to cross the blood-brain barrier, which is expected to reduce the sedative effects associated with the parent compound.
From a SAR perspective, the N-oxide metabolite may exhibit altered affinity for the histamine H1 receptor. While it retains the core scaffold necessary for interaction, the change in the terminal amine group—a key interaction point for many receptors—can modify its binding mode and potency. nih.gov
| Feature | Doxylamine (Parent Compound) | Doxylamine N-Oxide (Metabolite) | Impact of N-Oxidation |
|---|---|---|---|
| Terminal Amine | Tertiary Amine | Tertiary Amine N-Oxide | Increases polarity and hydrogen bonding capacity. nih.gov |
| Polarity / logP | Less polar (Experimental logP ≈ 2.5) nih.gov | More polar | Enhances water solubility and reduces lipophilicity. acs.org |
| Blood-Brain Barrier (BBB) Permeability | High (causes sedation) | Significantly reduced | The increased polarity hinders passage across the BBB, likely reducing CNS side effects. acs.org |
| Receptor Affinity (H1) | Potent inverse agonist mdpi.com | Expected to have modified (likely reduced) affinity | Alters the key interaction at the terminal amine site, affecting binding potency. |
Prediction of Spectroscopic and Chromatographic Properties (e.g., Collision Cross Section)
Computational methods are increasingly used to predict analytical properties, which aids in the identification and characterization of metabolites in complex biological samples. nih.gov
Collision Cross Section (CCS): Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase, yielding a value known as the Collision Cross Section (CCS). mdpi.com CCS is a valuable orthogonal parameter to mass and retention time for confident compound identification. researchgate.net In recent years, machine learning models have been developed that can accurately predict CCS values for small molecules based on their chemical structure. acs.orgacs.orgnih.gov These models are trained on large databases of experimental CCS values and can achieve prediction errors of less than 3%. mdpi.com For this compound, a predicted CCS value can be calculated and compared to experimental data to confirm its identity. The experimental CCS for the parent doxylamine [M+H]⁺ ion is reported as 162.0 Ų. nih.gov The CCS for Doxylamine N-Oxide is expected to be different due to changes in size, shape, and charge distribution upon N-oxidation.
Spectroscopic Properties: Computational chemistry, particularly DFT, can be used to predict NMR spectra (¹H and ¹³C chemical shifts and coupling constants). nih.govbohrium.com This is highly valuable in metabolite identification, as it allows for the comparison of an experimental spectrum from a biological sample with a predicted spectrum for a hypothesized structure. nih.govrsc.org While obtaining exact matches can be challenging, these predictions are often accurate enough to distinguish between different isomers or confirm the site of metabolism (e.g., N-oxidation vs. ring hydroxylation).
| Property | Computational Method | Application |
|---|---|---|
| Collision Cross Section (CCS) | Machine Learning Models (e.g., Random Forest, Graph Attention Networks) researchgate.netacs.org | Provides an additional data point for confident identification in IM-MS workflows, helping to distinguish from isobaric compounds. |
| ¹H and ¹³C NMR Chemical Shifts | Quantum Mechanics (DFT) | Aids in the structural confirmation of the metabolite by matching predicted shifts to experimental data. nih.govbohrium.com |
| Mass Spectrometry Fragmentation | In silico fragmentation modeling | Predicts the MS/MS fragmentation pattern, which can be matched against an experimental tandem mass spectrum for structural verification. |
Q & A
Q. How can computational methods predict the physicochemical properties of this compound for formulation development?
- In Silico Tools : Use molecular dynamics (MD) simulations to assess solubility and logP in lipid bilayers. Apply quantitative structure-property relationship (QSPR) models to predict stability under stress conditions (e.g., heat, light) .
- Validation : Correlate predictions with experimental data from accelerated stability studies (ICH guidelines). Monitor degradation products via forced degradation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
